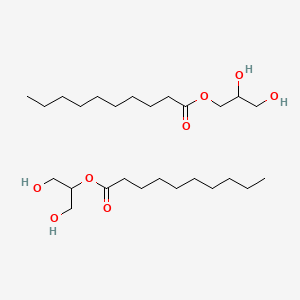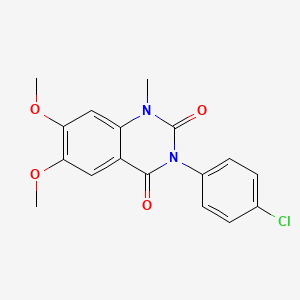
7-Chloro-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-1,4-dioxo-2-naphthacenecarboxamide 4-Hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-1,4-dioxo-2-naphthacenecarboxamide 4-Hydrazone is a complex organic compound known for its significant biological and chemical properties. This compound is a derivative of tetracycline antibiotics and is often used in various scientific research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-1,4-dioxo-2-naphthacenecarboxamide 4-Hydrazone typically involves multiple steps, starting from the basic tetracycline structure. The process includes chlorination, hydroxylation, and hydrazone formation under controlled conditions. For instance, the chlorination step may involve the use of chlorine gas or other chlorinating agents, while hydroxylation can be achieved using specific oxidizing agents .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes followed by chemical modifications. The fermentation broth containing the precursor compound is subjected to various purification steps, including filtration, resin adsorption, and crystallization, to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-1,4-dioxo-2-naphthacenecarboxamide 4-Hydrazone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can substitute the chlorine atom in the compound under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Aplicaciones Científicas De Investigación
7-Chloro-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-1,4-dioxo-2-naphthacenecarboxamide 4-Hydrazone has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving bacterial resistance and protein synthesis inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in treating bacterial infections.
Mecanismo De Acción
The compound exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S and 50S ribosomal subunits, preventing the attachment of amino-acyl tRNA to the ribosome’s A site. This action impairs the translation process, ultimately inhibiting bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
Demeclocycline: Another tetracycline antibiotic with similar structural features but different pharmacokinetic properties.
Chlortetracycline: Shares the core tetracycline structure but differs in its substitution pattern and biological activity.
Uniqueness
7-Chloro-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-1,4-dioxo-2-naphthacenecarboxamide 4-Hydrazone is unique due to its specific hydrazone modification, which imparts distinct chemical and biological properties compared to other tetracycline derivatives .
Propiedades
Fórmula molecular |
C19H16ClN3O8 |
|---|---|
Peso molecular |
449.8 g/mol |
Nombre IUPAC |
7-chloro-4-hydrazinylidene-3,6,10,11,12a-pentahydroxy-1,12-dioxo-4a,5,5a,6-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C19H16ClN3O8/c20-6-1-2-7(24)10-9(6)13(25)4-3-5-12(23-22)15(27)11(18(21)30)17(29)19(5,31)16(28)8(4)14(10)26/h1-2,4-5,13,24-27,31H,3,22H2,(H2,21,30) |
Clave InChI |
DXWDOUNTOWSVNE-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C3=C(C=CC(=C3C(=C2C(=O)C4(C1C(=NN)C(=C(C4=O)C(=O)N)O)O)O)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B14098698.png)
![4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14098703.png)

![2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B14098706.png)
![[(1S,2S,4S,7R,8S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14098717.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14098722.png)
![8-bromo-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14098730.png)
![[2-Acetyloxy-4-formyl-13-(furan-3-yl)-5-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-en-7-yl] 2-methylbut-2-enoate](/img/structure/B14098735.png)

![1-(3,4-Diethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098749.png)
![4-(4-chlorophenyl)-5-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14098751.png)
![8-Benzyloxy-6-methoxy-2-phenyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B14098752.png)
![2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B14098757.png)
![Methyl 2-methoxy-6-[(E)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate](/img/structure/B14098758.png)
